molecular formula C9H14N4 B1399691 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1159530-85-4

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1399691
CAS RN: 1159530-85-4
M. Wt: 178.23 g/mol
InChI Key: NUUANGLRKGELNR-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents and have potential for further synthetic application for medicinally oriented synthesis .


Synthesis Analysis

The synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .


Molecular Structure Analysis

The molecular structure of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by a triazolo[4,3-a]pyrazine core . This core structure is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” are complex and involve multiple steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The compound serves as a building block in medicinal chemistry, providing quick access to derivatives starting from commercially available reagents. This facilitates the development of new therapeutic agents .

Therapeutic Treatments

Novel compounds derived from this chemical structure have been used in therapeutic treatments. The invention also includes a novel chiral synthesis method for these compounds .

Antibacterial Activity

Newly synthesized derivatives have shown antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that certain moieties enhance antibacterial properties .

Privileged Motif in Scientific Research

The condensed system of 1,2,4-triazole and piperazine within this compound is considered a “privileged motif” in scientific research, indicating its significance in various chemical and biological applications .

Kinase Inhibition and Antiproliferative Activities

Derivatives have been evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against various cell lines in vitro, suggesting potential applications in cancer therapy .

Future Directions

The future directions for “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” and similar compounds involve further exploration of their potential in medicinal chemistry . The development of a small molecule library of these compounds provides opportunities for further synthetic applications .

Mechanism of Action

Target of Action

The primary targets of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. The most significant of these is the disruption of cell proliferation and angiogenesis . By inhibiting these kinases, the compound prevents the activation of downstream signaling pathways that promote cell growth and the formation of new blood vessels .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be stored at 4°C and protected from light for optimal stability . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors.

properties

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUANGLRKGELNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 2
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 3
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 4
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 5
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 6
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

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